An In-depth Technical Guide to 2,5-Difluorobenzyl Alcohol (CAS: 75853-20-2)
An In-depth Technical Guide to 2,5-Difluorobenzyl Alcohol (CAS: 75853-20-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,5-Difluorobenzyl alcohol, a key fluorinated building block in organic synthesis, with a particular focus on its relevance to the pharmaceutical and agrochemical industries. This document details its physicochemical properties, a standard synthesis protocol, safety and handling information, and its applications in medicinal chemistry.
Physicochemical Properties
2,5-Difluorobenzyl alcohol is a colorless to light brown liquid at room temperature. The introduction of two fluorine atoms onto the benzene ring significantly influences its electronic properties, polarity, and metabolic stability, making it a valuable intermediate in the synthesis of more complex molecules. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 75853-20-2 | [1] |
| Molecular Formula | C₇H₆F₂O | [1] |
| Molecular Weight | 144.12 g/mol | [1] |
| Density | 1.29 g/mL | J&K Scientific |
| Flash Point | 94 °C (closed cup) | Sigma-Aldrich |
| Solubility | Insoluble or sparingly soluble in water. | Inferred from 2,6-difluorobenzyl alcohol |
| IUPAC Name | (2,5-difluorophenyl)methanol | [1] |
Synthesis of 2,5-Difluorobenzyl Alcohol
A common and efficient method for the synthesis of 2,5-Difluorobenzyl alcohol is the reduction of the corresponding aldehyde, 2,5-difluorobenzaldehyde, using a mild reducing agent such as sodium borohydride. This reaction is typically carried out in an alcoholic solvent and proceeds with high yield and selectivity.
Experimental Protocol: Reduction of 2,5-Difluorobenzaldehyde
This protocol is a representative procedure based on standard organic chemistry methodology for the reduction of aromatic aldehydes.
Materials:
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2,5-Difluorobenzaldehyde
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Sodium borohydride (NaBH₄)
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Methanol (or Ethanol)
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Deionized water
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Diethyl ether (or other suitable extraction solvent)
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Anhydrous magnesium sulfate (or sodium sulfate)
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Hydrochloric acid (1 M)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Ice bath
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Separatory funnel
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Rotary evaporator
Procedure:
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In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-difluorobenzaldehyde (1 equivalent) in methanol (10 volumes).
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Cool the solution to 0 °C in an ice bath.
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Slowly add sodium borohydride (1.2 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0-5 °C. The addition is exothermic.
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After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting aldehyde.
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Carefully quench the reaction by slowly adding 1 M hydrochloric acid at 0 °C until the pH is neutral to slightly acidic. This will decompose the excess sodium borohydride and borate esters.
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Remove the methanol from the reaction mixture using a rotary evaporator.
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To the remaining aqueous residue, add deionized water and extract the product with diethyl ether (3 x 20 mL).
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Combine the organic extracts and wash with brine (saturated aqueous sodium chloride solution).
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 2,5-Difluorobenzyl alcohol.
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The product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.
Workflow Diagram:
Caption: Workflow for the synthesis of 2,5-Difluorobenzyl alcohol.
Applications in Drug Development
The incorporation of fluorine atoms into organic molecules is a widely used strategy in medicinal chemistry to enhance a compound's pharmacological profile. Fluorine can improve metabolic stability, increase binding affinity to biological targets, and modulate lipophilicity and bioavailability. The 2,5-difluorobenzyl moiety, and by extension 2,5-Difluorobenzyl alcohol as its precursor, is a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs).[2]
Role as a Pharmaceutical Intermediate
2,5-Difluorobenzyl alcohol is a precursor to other key intermediates, such as 2,5-difluorobenzyl bromide or chloride, which are then used in the synthesis of more complex drug candidates. For example, the 2,5-difluorobenzyl group is found in molecules targeting:
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RORγt (Retinoic acid receptor-related orphan receptor gamma-t): This nuclear receptor is a key regulator of Th17 cell differentiation and is a promising target for the treatment of autoimmune and inflammatory diseases. The 2,6-difluorobenzyl ether series of RORγt inverse agonists have shown surprising potency, and the 2,5-isomer is also explored in similar scaffolds.[3][4]
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γ-Secretase: This enzyme is implicated in the production of amyloid-beta peptides, which are associated with Alzheimer's disease. Novel γ-secretase inhibitors have been synthesized incorporating the 2,5-difluorobenzyl moiety.
Drug Discovery Workflow:
Caption: Role of 2,5-Difluorobenzyl Alcohol in Drug Discovery.
Spectroscopic Data
Characterization of 2,5-Difluorobenzyl alcohol is typically performed using standard spectroscopic techniques. Representative data can be found in public databases such as PubChem.[1]
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¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons, the benzylic methylene protons (CH₂), and the hydroxyl proton (OH). The coupling patterns of the aromatic protons would be indicative of the 1,2,5-trisubstituted benzene ring.
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¹³C NMR: The carbon NMR spectrum would display distinct signals for the different carbon atoms in the molecule, with the carbon-fluorine couplings providing valuable structural information.[1]
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IR Spectroscopy: The infrared spectrum would exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group, and characteristic C-F stretching bands.[1]
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Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.[1]
Safety and Handling
2,5-Difluorobenzyl alcohol should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is classified as causing serious eye damage and may cause skin and respiratory irritation.
GHS Hazard Statements:
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H318: Causes serious eye damage.
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H315: Causes skin irritation.
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H335: May cause respiratory irritation.
Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P280: Wear protective gloves/protective clothing/eye protection/face protection.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Always consult the Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety information before handling this compound.
References
- 1. 2,5-Difluorobenzyl alcohol | C7H6F2O | CID 522599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Discovery of 2,6-difluorobenzyl ether series of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones as surprisingly potent, selective and orally bioavailable RORγt inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
